(1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanol
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Overview
Description
(1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanol: is a chemical compound with a complex structure that includes a bromopyridine ring, a sulfonyl group, and a pyrrolidine ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanol typically involves multiple steps, including the formation of the bromopyridine ring, the introduction of the sulfonyl group, and the attachment of the pyrrolidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For example, the bromination of pyridine may require the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The bromine atom in the bromopyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions may use reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for drug development.
Industry:
- Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the pyrrolidine ring may enhance binding affinity to biological targets.
Comparison with Similar Compounds
- (1-(5-Chloropyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanol
- (1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanol
- (1-(5-Methylpyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanol
Uniqueness:
- The presence of the bromine atom in (1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanol imparts unique reactivity compared to its chloro, fluoro, and methyl analogs.
- The bromine atom can participate in specific substitution reactions that are not possible with other halogens or substituents.
Properties
IUPAC Name |
[1-(5-bromopyridin-3-yl)sulfonylpyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c11-9-3-10(5-12-4-9)17(15,16)13-2-1-8(6-13)7-14/h3-5,8,14H,1-2,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWNGCFDVRMSQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)S(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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